
Pseudodistomin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudodistomin D, also known as this compound, is a useful research compound. Its molecular formula is C18H34N2O and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Activity
Pseudodistomin D has been investigated for its antitumor properties . Research indicates that the pseudodistomins, including this compound, exhibit significant DNA-damaging activity , which is a critical mechanism in the development of anticancer agents. This activity is linked to their ability to interfere with cellular proliferation pathways associated with the Ca²⁺-calmodulin system, suggesting a potential role in cancer treatment .
Asymmetric Synthesis
This compound is notable for its application in asymmetric synthesis . The compound has been synthesized through various methodologies that emphasize its stereochemical complexity. For instance, a dynamic kinetic asymmetric cycloaddition was employed to establish the absolute stereochemistry of this compound during its synthesis . This approach not only highlights the compound's structural intricacies but also serves as a model for synthesizing other complex molecules.
Table 1: Synthetic Routes to this compound
Mechanistic Studies
The mechanistic understanding of this compound's biological activity is crucial for its development as a therapeutic agent. Studies have shown that the compound acts on multiple targets within cells, which may enhance its efficacy against resistant cancer types. The interactions with cellular pathways involved in tumorigenesis are an active area of research, with ongoing studies aimed at elucidating these mechanisms further .
Structural Characterization
The structural characterization of this compound has been achieved through advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. These techniques confirm the compound's unique piperidine core and its stereochemical configuration, which are essential for understanding its biological activity and potential applications in drug design .
常见问题
Basic Research Questions
Q. What are the primary sources and isolation methodologies for Pseudodistomin D, and how do these influence structural characterization?
this compound is isolated from marine tunicates, notably Pseudodistoma megalarva. Its extraction involves solvent partitioning and chromatographic techniques (e.g., HPLC). Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry. Challenges include low natural abundance and sensitivity to degradation, necessitating rapid stabilization post-extraction .
Q. What experimental strategies are used to confirm the absolute configuration of this compound?
Absolute configuration is determined via asymmetric synthesis (e.g., conjugate addition of chiral amides to dienoates) and comparison of optical rotation values with synthetic intermediates. X-ray crystallography of heavy-atom derivatives (e.g., iodide salts) is critical for resolving stereochemical ambiguities .
Q. How do researchers validate NMR data discrepancies between synthetic and natural this compound?
Synthetic samples are compared to natural isolates using 2D-NMR (HSQC, NOESY) and isotopic labeling. For example, iodolactonization-derived intermediates are analyzed to verify stereochemical alignment. Contradictions may arise from conformational flexibility, requiring computational modeling (DFT) to assess low-energy conformers .
Advanced Research Questions
Q. What synthetic routes are most effective for constructing the tridecadienyl side chain of this compound while preserving stereochemical integrity?
Key steps include:
- Conjugate addition of lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide to methyl (E,E)-hepta-2,5-dienoate to establish C(2) stereochemistry.
- Iodolactonization to generate the piperidine ring’s stereocenters.
- Decarboxylative coupling with dialkylzinc reagents for side-chain elongation. Challenges include regioselectivity in iodolactonization and minimizing epimerization during chain extension .
Q. How can researchers address bioactivity contradictions in this compound studies, such as variable cytotoxicity across assays?
Methodological considerations:
- Standardized bioassays : Use consistent cell lines (e.g., HCT-116 colon carcinoma) and controls.
- Solubility optimization : Employ co-solvents (DMSO/PBS) to mitigate aggregation.
- Mechanistic studies : Combine transcriptomics and molecular docking to identify target specificity vs. off-pathway effects .
Q. What strategies enable the synthesis of this compound analogues for structure-activity relationship (SAR) studies?
- Side-chain modification : Replace the tridecadienyl chain with saturated or shorter unsaturated analogs.
- Piperidine ring substitution : Introduce methyl or fluorine groups at C(3) or C(5) to probe steric/electronic effects.
- Bioisosteric replacement : Swap the carbamate group with sulfonamides to assess hydrogen-bonding requirements .
Q. Data Analysis and Interpretation
Q. How should researchers reconcile conflicting J-coupling constants in NMR spectra of this compound derivatives?
- Variable temperature NMR : Resolve dynamic effects (e.g., ring flipping) that obscure coupling constants.
- DFT calculations : Predict theoretical coupling values for proposed conformers and compare with experimental data.
- Crystallographic validation : Cross-reference NMR data with X-ray-derived torsion angles .
Q. What criteria define robust evidence for revising the originally proposed structure of this compound?
A structural revision requires:
- Total synthesis : Match spectroscopic data (NMR, [α]D) of synthetic and natural samples.
- Crystallographic proof : Unambiguous assignment via X-ray diffraction.
- Biological consistency : Confirm retained/increased bioactivity post-revision, as seen in pseudodistomin A/B studies .
Q. Methodological Best Practices
属性
分子式 |
C18H34N2O |
---|---|
分子量 |
294.5 g/mol |
IUPAC 名称 |
(2R,4S,5S)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |
InChI |
InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18+/m1/s1 |
InChI 键 |
ACYWLYLTIGBFNS-IEFRCZKSSA-N |
手性 SMILES |
CCCC/C=C/C=C/CCCCC[C@@H]1C[C@@H]([C@H](CN1)N)O |
规范 SMILES |
CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |
同义词 |
pseudodistomin D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。